molecular formula C6H7BrN2O2 B2684800 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-41-9

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2684800
CAS No.: 1310379-41-9
M. Wt: 219.038
InChI Key: CHGZBIKOFCRNIN-UHFFFAOYSA-N
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Description

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid is an organic compound with the molecular formula C6H7BrN2O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound. For example, the reaction of hydrazine hydrate with ethyl acetoacetate can yield 3-methyl-1H-pyrazole.

    Bromination: The methyl group at the 4-position of the pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable catalyst.

    Introduction of the Acetic Acid Moiety: The brominated pyrazole can then be reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield an amino derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and coordination complexes.

    Chemical Biology: The compound can be used as a probe to study biological processes and molecular interactions.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound or its derivatives may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom and the acetic acid moiety can play crucial roles in binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Fluoro-1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with a fluorine atom instead of bromine.

    2-(4-Iodo-1-methyl-1H-pyrazol-3-yl)acetic acid: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-(4-Bromo-1-methyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is larger and more polarizable than chlorine or fluorine, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

2-(4-bromo-1-methylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2/c1-9-3-4(7)5(8-9)2-6(10)11/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGZBIKOFCRNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)CC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310379-41-9
Record name 2-(4-bromo-1-methyl-1H-pyrazol-3-yl)acetic acid
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